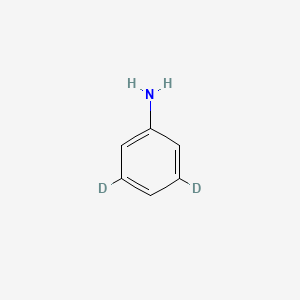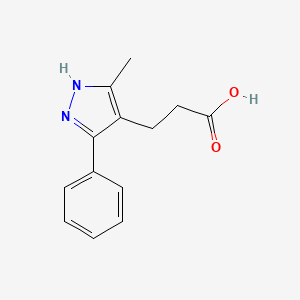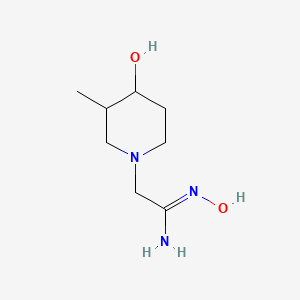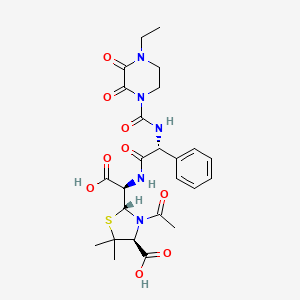
Erythro-Chloramphenicol D5 (ring D4, benzyl D) 100 microg/mL in Acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythro-Chloramphenicol D5 (ring D4, benzyl D) 100 micrograms per milliliter in Acetonitrile is a stable isotope-labeled compound. It is primarily used as a reference standard in various analytical applications, particularly in the fields of food and beverage analysis, pharmaceutical and veterinary residue analysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Erythro-Chloramphenicol D5 involves the incorporation of deuterium atoms into the chloramphenicol molecule. This is achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of Erythro-Chloramphenicol D5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced analytical techniques to ensure the consistency and quality of the final product. The compound is then dissolved in Acetonitrile to achieve the desired concentration of 100 micrograms per milliliter .
Analyse Des Réactions Chimiques
Types of Reactions
Erythro-Chloramphenicol D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chloramphenicol oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Erythro-Chloramphenicol D5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of chloramphenicol residues.
Biology: Employed in metabolic studies to trace the incorporation and transformation of chloramphenicol in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of chloramphenicol.
Industry: Applied in quality control and assurance processes in the pharmaceutical and food industries.
Mécanisme D'action
The mechanism of action of Erythro-Chloramphenicol D5 is similar to that of chloramphenicol. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation. This action is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria without killing them. The incorporation of deuterium atoms does not significantly alter the mechanism of action but provides a means to trace and quantify the compound in various systems .
Comparaison Avec Des Composés Similaires
Erythro-Chloramphenicol D5 is unique due to its stable isotope labeling, which distinguishes it from other chloramphenicol derivatives. Similar compounds include:
Chloramphenicol: The non-labeled version used as an antibiotic.
Chloramphenicol D5: Another deuterated form but without the specific labeling on the ring and benzyl groups.
Thiamphenicol: A derivative with a similar mechanism of action but different chemical structure.
Erythro-Chloramphenicol D5 stands out due to its specific labeling, making it particularly useful in analytical and research applications where precise quantification and tracing are required .
Propriétés
Formule moléculaire |
C11H12Cl2N2O5 |
|---|---|
Poids moléculaire |
328.16 g/mol |
Nom IUPAC |
2,2-dichloro-N-[(1R,2S)-1-deuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m0/s1/i1D,2D,3D,4D,9D |
Clé InChI |
WIIZWVCIJKGZOK-IMFWZETFSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[C@]([2H])([C@H](CO)NC(=O)C(Cl)Cl)O)[2H])[2H])[N+](=O)[O-])[2H] |
SMILES canonique |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[4-[4-(4-Aminophenyl)-1-piperazinyl]phenoxy]methyl]-2,5-anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol](/img/structure/B13436144.png)
![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13436155.png)

methanone](/img/structure/B13436180.png)
![N-Hydroxy-3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]benzenecarboximidamide](/img/structure/B13436183.png)


![(1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13436192.png)
![5-Methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene](/img/structure/B13436195.png)




![2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid](/img/structure/B13436225.png)
